2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride
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Overview
Description
2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride is a chemical compound that features a unique combination of azetidine and pyridine rings. The presence of a fluorine atom on the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of Fluorine Atom: The fluorine atom is introduced to the pyridine ring through nucleophilic substitution reactions using fluorinating agents.
Formation of Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis.
Combination of Azetidine and Pyridine Rings: The azetidine and pyridine rings are combined through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Fluorinating agents, nucleophiles; conditionsorganic solvents, room temperature to elevated temperatures.
Major Products Formed
Scientific Research Applications
2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-3-chloropyridine;dihydrochloride
- 2-(Azetidin-3-yl)-3-bromopyridine;dihydrochloride
- 2-(Azetidin-3-yl)-3-iodopyridine;dihydrochloride
Uniqueness
2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts .
Properties
IUPAC Name |
2-(azetidin-3-yl)-3-fluoropyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-7-2-1-3-11-8(7)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGXOLYOHQDHRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=N2)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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